2-Amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Overview
Description
“2-Amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile” is a chemical compound with the linear formula C16H11BrN2O3 . It’s a complex organic molecule that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a three-component reaction involving anilines, aldehydes, and barbituric acids was developed using L-proline as a catalyst in an aqueous medium . This protocol was accomplished efficiently to give the corresponding products in high yield .Scientific Research Applications
Synthesis of Pyrano[3,2-b]pyran Derivatives : This compound is used in the synthesis of pyrano[3,2-b]pyran derivatives which have been studied for their antibacterial and antioxidant properties. One study synthesized these derivatives using a multicomponent reaction and evaluated their antibacterial properties against gram-positive and gram-negative bacteria. The derivatives showed significant antibacterial activity, comparable to standard antibiotics like Penicillin and Tetracycline (Memar et al., 2020).
Electrocatalytic Applications : The compound has been utilized in electrocatalytic applications. For instance, an electrocatalytic multicomponent assembling approach has been developed to obtain derivatives of this compound in high yields. This process is significant for the efficient and simple synthesis of these derivatives under mild conditions (Vafajoo et al., 2014).
Catalysis in Green Chemistry : This compound has been synthesized using green chemistry approaches. For example, SiO2–OSO3H nanoparticles have been used as a catalyst for the one-pot synthesis of its derivatives in water, highlighting the use of environmentally friendly methods in chemical synthesis (Sadeghi et al., 2014).
Crystal Structure Analysis : Studies have focused on determining the crystal structures of various derivatives of this compound. This research aids in understanding the molecular and electronic structures of these compounds, which is crucial for their applications in materials science and drug design (Sharma et al., 2015).
Photovoltaic and Electrical Properties : The derivatives of this compound have been investigated for their photovoltaic and electrical properties, particularly in thin-film form. This research is relevant for the development of new materials for electronic and photovoltaic applications (Zeyada et al., 2016).
properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4/c17-9-3-1-8(2-4-9)13-11(6-18)16(19)23-14-12(21)5-10(7-20)22-15(13)14/h1-5,13,20H,7,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNPRWZVZFBBMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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